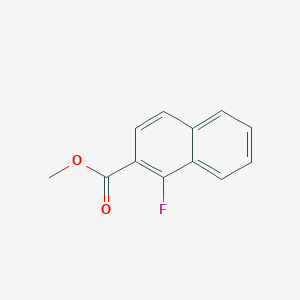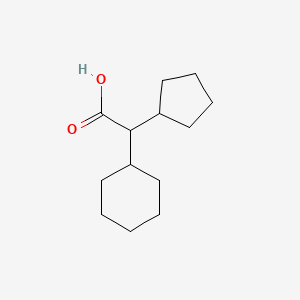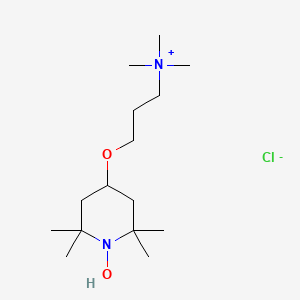![molecular formula C10H13N5O2 B14010144 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide CAS No. 66974-94-5](/img/structure/B14010144.png)
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzene ring, which is further substituted with dimethylamino and dicarboxamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with 1,3-dicarboxamide. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure efficient coupling.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of intermediates and optimize yield. The use of automated systems for precise control of reaction parameters such as temperature, pH, and reactant concentrations is common in large-scale synthesis.
化学反応の分析
Types of Reactions: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted benzene derivatives.
科学的研究の応用
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: The compound is studied for its potential as a biological stain and its interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide involves its interaction with molecular targets through its diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
- 4-Dimethylaminobenzene-1,3-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,4-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,2-dicarboxamide
Comparison: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications
特性
CAS番号 |
66974-94-5 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC名 |
4-(dimethylaminodiazenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H13N5O2/c1-15(2)14-13-8-4-3-6(9(11)16)5-7(8)10(12)17/h3-5H,1-2H3,(H2,11,16)(H2,12,17) |
InChIキー |
SAEWRXJCWURQQT-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=C(C=C(C=C1)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



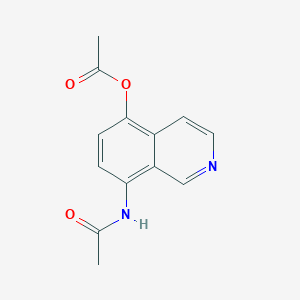
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
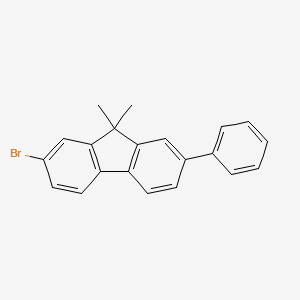
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
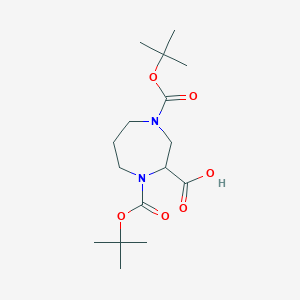

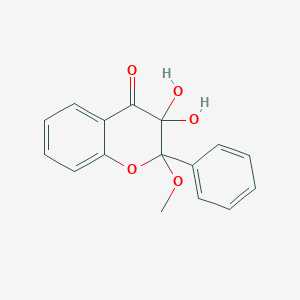
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
